molecular formula C19H15FN4OS B2465500 2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide CAS No. 897464-64-1

2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide

Cat. No.: B2465500
CAS No.: 897464-64-1
M. Wt: 366.41
InChI Key: ASSBYEOHXYWIMP-UHFFFAOYSA-N
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Description

2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide is a complex organic compound that features a unique imidazo[2,1-b]thiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide typically involves multi-step reactions starting from readily available precursors. One common approach involves the condensation of thiourea with acetone and a fluorobenzoyl bromide derivative to form the imidazo[2,1-b]thiazole core . This intermediate is then further reacted with pyridine-2-carboxaldehyde under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and thereby exerting therapeutic effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide is unique due to the presence of the pyridin-2-ylmethyl group, which can enhance its binding affinity and specificity for certain targets. Additionally, the fluorophenyl group can influence its electronic properties, making it suitable for various photophysical applications.

Properties

IUPAC Name

2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN4OS/c20-14-6-4-13(5-7-14)17-11-24-16(12-26-19(24)23-17)9-18(25)22-10-15-3-1-2-8-21-15/h1-8,11-12H,9-10H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASSBYEOHXYWIMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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